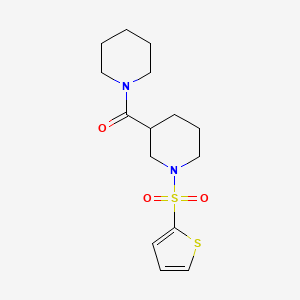![molecular formula C25H16ClN3 B4764754 2-({3-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-indol-1-yl}methyl)benzonitrile](/img/structure/B4764754.png)
2-({3-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-indol-1-yl}methyl)benzonitrile
Descripción general
Descripción
2-({3-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-indol-1-yl}methyl)benzonitrile, commonly known as Cmpd-1, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of Cmpd-1 involves the inhibition of a protein called STAT3. STAT3 is a transcription factor that plays a key role in the regulation of cell growth and survival. When activated, STAT3 can promote the growth and survival of cancer cells and contribute to the development of inflammation. Cmpd-1 inhibits the activation of STAT3, thereby reducing the growth of cancer cells and the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Cmpd-1 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of inflammatory cytokines by inhibiting the activation of STAT3. In addition, Cmpd-1 has been shown to protect against oxidative stress and reduce the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cmpd-1 in lab experiments is its specificity for STAT3. This allows researchers to study the effects of inhibiting STAT3 without affecting other signaling pathways. However, one limitation of using Cmpd-1 is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Cmpd-1. One area of research is the development of more potent and selective inhibitors of STAT3. Another area of research is the study of the effects of Cmpd-1 on other signaling pathways and cellular processes. Additionally, the potential use of Cmpd-1 in combination with other drugs for the treatment of cancer and other diseases is an area of ongoing research.
Aplicaciones Científicas De Investigación
Cmpd-1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, Cmpd-1 has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[[3-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]indol-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN3/c26-23-11-9-18(10-12-23)21(15-28)13-22-17-29(25-8-4-3-7-24(22)25)16-20-6-2-1-5-19(20)14-27/h1-13,17H,16H2/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAKPYYDESQCNC-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=C(/C#N)\C4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-1H-indol-1-yl}methyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{1-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B4764692.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4764696.png)
![8,9-dimethyl-7-(3-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4764697.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine hydrochloride](/img/structure/B4764702.png)
![methyl 2-[({4-[(5-chloro-2-thienyl)methyl]-1-piperazinyl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4764711.png)
![2-[(2-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4764722.png)
![diethyl 5-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4764731.png)
![4-(5-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4764743.png)
![2-(2,4-dichlorophenyl)-N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B4764750.png)
![1-[3-({[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4764758.png)
![N-[2-(4-hydroxyphenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4764763.png)
![5-[2-(benzyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4764770.png)